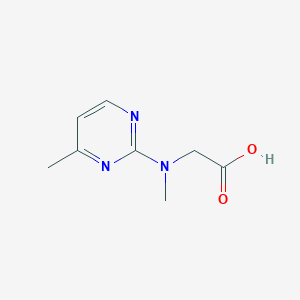

N-methyl-N-(4-methylpyrimidin-2-yl)glycine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-[methyl-(4-methylpyrimidin-2-yl)amino]acetic acid |

InChI |

InChI=1S/C8H11N3O2/c1-6-3-4-9-8(10-6)11(2)5-7(12)13/h3-4H,5H2,1-2H3,(H,12,13) |

InChI Key |

VEESFZPFNBQNSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)N(C)CC(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of N Methyl N 4 Methylpyrimidin 2 Yl Glycine

X-ray Diffraction Analysis for Solid-State Structure Determination

Analysis of Supramolecular Interactions and Crystal Packing Motifs

Information regarding the supramolecular interactions and crystal packing motifs of N-methyl-N-(4-methylpyrimidin-2-yl)glycine is not available. A crystallographic study would be required to identify and characterize non-covalent interactions such as hydrogen bonds, π-π stacking, or van der Waals forces that dictate the three-dimensional arrangement of the molecules in the solid state. Without this primary data, no analysis of the crystal packing can be offered.

Hirshfeld Surface Analysis and Intermolecular Contacts

A Hirshfeld surface analysis, which is instrumental in quantifying intermolecular contacts within a crystal lattice, cannot be performed without the foundational crystallographic information file (CIF). As no crystal structure for N-methyl-N-(4-methylpyrimidin-2-yl)glycine has been deposited in crystallographic databases, the generation of Hirshfeld surfaces, 2D fingerprint plots, and the subsequent analysis of intermolecular contact percentages is not feasible.

Reaction Mechanisms and Chemical Reactivity of N Methyl N 4 Methylpyrimidin 2 Yl Glycine

Reactivity of the Pyrimidine (B1678525) Ring in N-methyl-N-(4-methylpyrimidin-2-yl)glycine

The pyrimidine ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms at positions 1 and 3. This feature renders the ring electron-deficient and significantly influences its reactivity towards both nucleophiles and electrophiles.

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions, which are activated by the adjacent nitrogen atoms. In N-methyl-N-(4-methylpyrimidin-2-yl)glycine, the glycine (B1666218) moiety is attached at the C2 position, a primary site for such reactions.

SNAr reactions on pyrimidines typically proceed via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring. youtube.com The reactivity in these reactions is generally higher at the C4 and C6 positions compared to the C2 position. stackexchange.com However, the presence of substituents can significantly alter this selectivity. wuxiapptec.com

For a molecule like N-methyl-N-(4-methylpyrimidin-2-yl)glycine to be formed via an SNAr pathway, a precursor such as 2-chloro-4-methylpyrimidine (B15830) would react with N-methylglycine (sarcosine). In this scenario, the amino group of sarcosine (B1681465) acts as the nucleophile, displacing the chloride leaving group. The general reactivity for leaving groups in SNAr reactions often follows the order: F > NO2 > Cl ≈ Br > I. rsc.orgnih.gov

| Factor | Influence on SNAr Reactivity | Rationale |

| Leaving Group | A good leaving group (e.g., halide, sulfone) is essential. | Stabilizes the negative charge in the transition state and as it departs. Sulfonyl groups are particularly effective leaving groups on pyrimidine rings. nih.gov |

| Ring Substituents | Electron-withdrawing groups (EWGs) on the ring increase reactivity. | EWGs further decrease the electron density of the ring, making it more electrophilic and stabilizing the anionic Meisenheimer intermediate. youtube.com |

| Nucleophile | Stronger nucleophiles react faster. | The rate-determining step is often the initial nucleophilic attack. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are typically used. | These solvents can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. |

In contrast to its high reactivity towards nucleophiles, the pyrimidine ring is generally resistant to electrophilic aromatic substitution. The ring nitrogens are basic and will coordinate with the electrophile or the acidic catalyst, leading to the formation of a pyridinium-like cation. This further deactivates the ring towards electrophilic attack.

However, the presence of activating groups can enable electrophilic substitution. In N-methyl-N-(4-methylpyrimidin-2-yl)glycine, the ring possesses two such groups: a weakly activating methyl group at C4 and a strongly activating N-methylamino group (part of the glycine moiety) at C2. The amino group is a powerful ortho-, para-director. In this case, it would strongly activate the C5 position for electrophilic attack. Investigations into the electrophilic nitrosation of substituted pyrimidines have shown a complex interplay between the electronic nature of various substituents in directing the reaction. csu.edu.au

| Reaction | Reagents | Expected Product | Notes |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-N-methyl-N-(4-methylpyrimidin-2-yl)glycine | The amino group at C2 directs the electrophile to the C5 position. Harsh conditions might be required. |

| Halogenation | Br₂ / FeBr₃ or NCS | 5-Bromo- or 5-Chloro- derivative | The C5 position is activated by both the C2-amino and C4-methyl groups. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Unlikely to proceed | The Lewis acid catalyst (AlCl₃) will complex with the ring nitrogens and the amino nitrogen, causing strong deactivation. |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | 5-Formyl-N-methyl-N-(4-methylpyrimidin-2-yl)glycine | This reaction is known to occur on activated pyrimidine systems. stackexchange.com |

Chemical Transformations of the Glycine Moiety

The glycine portion of the molecule offers additional sites for chemical reactions, primarily involving the carboxylic acid and the tertiary amine functionalities.

The carboxylic acid group of the glycine moiety can undergo a variety of standard transformations common to this functional group. These reactions are crucial for creating derivatives, such as esters and amides, which can modify the molecule's properties. nih.gov

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate (e.g., using DCC) yields the corresponding ester.

Amide Formation: Coupling with primary or secondary amines using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI) forms amides.

Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, yielding 2-(N-methyl-N-(4-methylpyrimidin-2-yl)amino)ethanol.

Decarboxylation: While generally difficult, decarboxylation can be achieved under specific conditions, often involving radical pathways. nih.gov The decarboxylative coupling of N-phenyl glycine with various heterocycles has been achieved using visible light photocatalysis. nih.gov

| Reaction Type | Typical Reagents | Product Functional Group |

| Esterification | R'OH, H⁺ (acid catalyst) | Ester (-COOR') |

| Amide Formation | R'R''NH, DCC/EDC | Amide (-CONR'R'') |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol (-CH₂OH) |

| Conversion to Acyl Halide | SOCl₂, (COCl)₂ | Acyl Chloride (-COCl) |

The N-methyl amine in N-methyl-N-(4-methylpyrimidin-2-yl)glycine is a tertiary amine. Its reactivity is distinct from that of primary or secondary amines. msu.edu

Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to be protonated by acids to form a quaternary ammonium (B1175870) salt.

N-Oxide Formation: Oxidation with reagents like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) can form the corresponding N-oxide. Reactions of tertiary amine N-oxides with reagents like sulfur dioxide or acetic anhydride (B1165640) can lead to dealkylation or cyclization reactions. rsc.org

Nucleophilicity: As a tertiary amine, it is nucleophilic but does not possess a proton that can be lost after reaction with an electrophile. It can react with strong electrophiles like alkyl halides to form a quaternary ammonium salt.

α-Acylation: Recent advances have shown that the α-sp³ C-H bond of a tertiary amine can be activated for C-C bond formation, for example, in the α-acylation with aldehydes facilitated by a combination of N-heterocyclic carbene and photoredox catalysis. nih.gov

Theoretical Studies of Reaction Pathways and Transition State Analysis

For the pyrimidine ring , computational studies have been used to:

Predict Regioselectivity in SNAr: By calculating the energies of the transition states for nucleophilic attack at different positions (e.g., C2 vs. C4), the preferred reaction site can be determined. wuxiapptec.comwuxiapptec.com For dichloropyrimidines, the energy of the C4 transition state was found to be higher than that of the C2 transition state in certain substituted systems, explaining the observed C2 selectivity. wuxiapptec.com Frontier Molecular Orbital (FMO) theory, which examines the Lowest Unoccupied Molecular Orbital (LUMO), is also used to predict the most electrophilic site, though transition state calculations are generally more reliable. stackexchange.comrsc.org

Analyze Electrophilic Attack: Calculations can model the interaction of electrophiles with the pyrimidine ring, confirming the deactivating effect of the ring nitrogens and predicting the directing effects of activating substituents. nih.gov

For the glycine moiety , theoretical studies have explored:

Conformational Analysis: The different conformations of glycine and its derivatives in various environments (gas phase, aqueous solution) have been extensively studied to understand their stability and properties. nih.govacs.org

Reaction Mechanisms: The mechanisms of glycine formation and degradation in various contexts, from interstellar chemistry to biological systems, have been mapped out using computational methods, identifying key intermediates and transition states. researchgate.netmdpi.comnih.gov

| Computational Method | Information Gained | Application to N-methyl-N-(4-methylpyrimidin-2-yl)glycine |

| Density Functional Theory (DFT) | Geometries of reactants, products, intermediates, and transition states. Reaction energy profiles and activation barriers. | Determining the regioselectivity of SNAr and electrophilic substitution on the pyrimidine ring. Modeling the energetics of esterification or amide formation. |

| Ab Initio Methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations for benchmarking DFT results. | Providing precise energy values for key points on the potential energy surface of a specific reaction. |

| Frontier Molecular Orbital (FMO) Analysis | Identification of nucleophilic (HOMO) and electrophilic (LUMO) sites in a molecule. | A qualitative prediction of where SNAr (LUMO-controlled) or electrophilic substitution (HOMO-controlled) might occur. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule over time, including solvent effects. | Understanding the conformational flexibility of the glycine side chain and its interaction with solvent molecules. |

Influence of Substituents on Pyrimidine Ring Reactivity

The reactivity of the pyrimidine ring in N-methyl-N-(4-methylpyrimidin-2-yl)glycine is significantly modulated by the electronic properties of its substituents: the methyl group at the C-4 position and the N-methylglycine group at the C-2 position. Pyrimidine itself is a π-deficient heterocycle, which makes it less susceptible to electrophilic aromatic substitution compared to benzene, while facilitating nucleophilic aromatic substitution. wikipedia.org The substituents on the ring can either enhance or diminish this inherent reactivity.

The methyl group at the C-4 position is an electron-donating group through an inductive effect. This donation of electron density to the ring can have a dual effect. It can slightly activate the ring towards electrophilic attack and deactivate it towards nucleophilic attack. In contrast, the N-methylglycine substituent at the C-2 position, specifically the nitrogen atom attached to the ring, can also donate electron density through a mesomeric effect.

Electrophilic substitution on the pyrimidine ring, when it does occur, is generally directed to the C-5 position, which is the least electron-deficient. wikipedia.org The presence of electron-donating groups, such as the methyl and amino groups in the target molecule, would be expected to facilitate such reactions, albeit still requiring relatively strong electrophiles.

A study on the electrophilic nitrosation of 4,6-disubstituted pyrimidines highlighted the complex interplay of electronic effects of substituents on reactivity. csu.edu.aucsir.co.za It was observed that the presence of amino groups, which are strong activating groups, can influence the course of the reaction. csu.edu.aucsir.co.za While the specific compound N-methyl-N-(4-methylpyrimidin-2-yl)glycine was not studied, the principles derived from this research can be applied. The N-methylglycine group, being an amino acid derivative, possesses an amino-like character at the point of attachment to the pyrimidine ring, which would be expected to influence the ring's reactivity.

The table below summarizes the expected influence of the substituents on the pyrimidine ring of N-methyl-N-(4-methylpyrimidin-2-yl)glycine based on general principles of chemical reactivity.

| Substituent | Position | Electronic Effect | Influence on Electrophilic Substitution at C-5 | Influence on Nucleophilic Substitution at C-2, C-4, C-6 |

| Methyl | C-4 | Electron-donating (inductive) | Activating | Deactivating |

| N-methylglycine | C-2 | Electron-donating (mesomeric) | Activating | Deactivating |

It is important to note that while these are the expected trends based on the electronic nature of the substituents, the actual reactivity can be influenced by steric factors and reaction conditions. Further experimental studies on N-methyl-N-(4-methylpyrimidin-2-yl)glycine are necessary to fully elucidate the influence of its substituents on the pyrimidine ring's reactivity.

Computational and Theoretical Investigations of N Methyl N 4 Methylpyrimidin 2 Yl Glycine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the fundamental electronic properties of a molecule. Methodologies like Density Functional Theory (DFT) are frequently used to predict molecular structure and reactivity.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. No MD simulation studies have been published for N-methyl-N-(4-methylpyrimidin-2-yl)glycine. Such simulations would provide a detailed understanding of the molecule's conformational flexibility, how it changes shape in different environments (e.g., in a solvent), and its dynamic behavior, which are important for its biological function and interactions.

In Silico Approaches to Molecular Interactions and Recognition

In silico methods, such as molecular docking, are used to predict how a molecule might interact with a biological target, like a protein receptor. There is no available research on the use of such in silico approaches to study the molecular interactions and recognition patterns of N-methyl-N-(4-methylpyrimidin-2-yl)glycine. These studies would be essential for predicting its potential as a therapeutic agent by evaluating its binding affinity and mode of interaction with specific biological targets.

Theoretical Elucidation of Synthetic Reaction Mechanisms

The synthesis of N-methyl-N-(4-methylpyrimidin-2-yl)glycine is typically achieved through the nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a pyrimidine (B1678525) ring bearing a suitable leaving group, such as 2-chloro-4-methylpyrimidine (B15830), with the secondary amine, N-methylglycine (sarcosine). While experimental procedures define the practical steps for this synthesis, computational and theoretical investigations provide deeper insights into the underlying reaction mechanism, transition states, and energetics of the process.

Recent theoretical work has challenged the long-held assumption that all SNAr reactions proceed through a two-step addition-elimination sequence via a discrete Meisenheimer complex. nih.gov Instead, computational analyses suggest that many of these reactions, particularly those involving heterocyclic systems like pyrimidine, likely follow a concerted mechanism. nih.gov For nucleophilic substitutions on pyrimidine, computational models predict that stepwise mechanisms are not favored. nih.gov

In a theoretical investigation of the synthesis of N-methyl-N-(4-methylpyrimidin-2-yl)glycine, the reaction pathway would be modeled using quantum chemical methods, such as Density Functional Theory (DFT). These calculations would map the potential energy surface of the reaction between 2-chloro-4-methylpyrimidine and sarcosine (B1681465). The primary goal of such a study is to differentiate between the classical stepwise mechanism and a concerted pathway.

The Concerted SNAr Mechanism

In a concerted mechanism, the bond formation between the nitrogen atom of sarcosine and the C2 carbon of the pyrimidine ring occurs simultaneously with the breaking of the bond between the C2 carbon and the chlorine leaving group. This entire process happens in a single kinetic step, passing through a single transition state.

Computational Modeling and Findings

A computational study would involve geometry optimization of the reactants, the transition state, and the products. The transition state would be characterized by the presence of a single imaginary frequency corresponding to the concerted bond-forming and bond-breaking process.

While specific computational data for the synthesis of N-methyl-N-(4-methylpyrimidin-2-yl)glycine is not available in published literature, the expected findings from such a DFT study can be summarized in a representative data table. The values presented are illustrative of a typical concerted SNAr reaction on a pyrimidine ring.

Table 1: Illustrative Calculated Energetic Parameters for the Concerted SNAr Synthesis of N-methyl-N-(4-methylpyrimidin-2-yl)glycine Calculations performed at the B3LYP/6-311+G(d,p) level of theory with a solvent model.

| Parameter | Description | Illustrative Value (kcal/mol) |

| ΔG‡ | Gibbs Free Energy of Activation | +22.5 |

| ΔGrxn | Gibbs Free Energy of Reaction | -15.8 |

| ΔH‡ | Enthalpy of Activation | +18.2 |

| ΔHrxn | Enthalpy of Reaction | -19.3 |

The data illustrates a reaction that is exergonic (negative ΔGrxn), meaning it is thermodynamically favorable and proceeds spontaneously toward the products. The positive activation energy (ΔG‡) indicates a kinetic barrier that necessitates energy input (e.g., heating) to achieve a reasonable reaction rate, which aligns with common experimental conditions for SNAr reactions. The transition state structure would show elongated C-Cl and N-C bonds relative to the final product, representing the in-progress nature of bond cleavage and formation.

Applications in Organic Synthesis and Materials Science

N-methyl-N-(4-methylpyrimidin-2-yl)glycine as a Precursor and Building Block in Organic Synthesis

N-substituted α-amino acids, such as N-methyl-N-(4-methylpyrimidin-2-yl)glycine, are crucial precursors and building blocks in the field of combinatorial chemistry. nih.gov The synthesis of N-heteroaryl substituted amino acid derivatives can be challenging. nih.gov For instance, the reaction of 2-chloropyrimidine (B141910) with ethyl glycinate (B8599266) often leads to the predominant formation of diketopiperazine, an unwanted side product. mdpi.com An alternative approach involving the alkylation of 2-aminopyrimidine (B69317) followed by a Dimroth rearrangement has also been met with challenges due to intramolecular self-condensation. mdpi.com

To circumvent these issues, a solid-phase synthetic strategy has been found to be advantageous. nih.gov This method involves attaching Boc-protected glycine (B1666218) to a Merrifield resin to prevent self-condensation. nih.gov Following deprotection, the resin-supported glycine can be successfully reacted with a chloropyrimidine. nih.gov The final product is then cleaved from the resin. nih.gov This solid-phase approach offers a versatile route to N-heteroaryl substituted amino acids like N-methyl-N-(4-methylpyrimidin-2-yl)glycine, highlighting their utility as building blocks for more complex molecules. nih.gov

Rational Design and Synthesis of Functional Derivatives for Chemical Applications

The rational design and synthesis of functional derivatives of N-methyl-N-(4-methylpyrimidin-2-yl)glycine are pivotal for tailoring its chemical properties for specific applications. Chemical synthesis allows for the conversion of simpler chemical substances into more complex compounds by controlling reaction conditions. This is fundamental in pharmaceutical manufacturing and materials science. The core structure of N-methyl-N-(4-methylpyrimidin-2-yl)glycine offers multiple sites for modification. For instance, alterations to the pyrimidine (B1678525) ring or the glycine moiety can be systematically performed to enhance or introduce new functionalities. The synthesis of various N-substituted glycine derivatives, where the substituent (R group) is varied, allows for the study of how properties like lipophilicity and solubility affect biological activity. nih.gov

Metal Coordination Chemistry and Ligand Development

The pyrimidine and glycine moieties in N-methyl-N-(4-methylpyrimidin-2-yl)glycine make it a compelling ligand for metal coordination chemistry. Pyrimidine-containing compounds are known to form stable complexes with various metal ions, and these complexes have shown a range of biological activities. researchgate.net Glycine, being an amino acid, is also an excellent ligand, capable of forming stable chelate rings with metal ions. nih.gov The combination of these two functionalities in one molecule suggests that N-methyl-N-(4-methylpyrimidin-2-yl)glycine can act as a versatile ligand.

The synthesis of metal complexes with ligands similar to N-methyl-N-(4-methylpyrimidin-2-yl)glycine typically involves the reaction of the ligand with a metal salt in a suitable solvent. For example, a glycine derivative can be dissolved in ethanol (B145695) with a base like potassium hydroxide, followed by the dropwise addition of a solution of the metal salt.

The characterization of these metal complexes is achieved through a variety of analytical techniques. These methods are crucial for confirming the structure and properties of the newly synthesized complexes.

| Analytical Technique | Purpose of Characterization |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. |

| UV-Visible Spectroscopy | To study the electronic transitions within the complex, providing information about its geometry and the metal-ligand bonding. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the ligand and its complexes in solution. |

| Magnetic Susceptibility Measurements | To determine the magnetic moment of the complex, which helps in deducing the geometry around the metal center. |

| X-ray Crystallography | To determine the precise three-dimensional structure of the complex in the solid state. |

Ligands containing both pyrimidine and glycine units can exhibit a variety of coordination modes. Glycine itself can act as a bidentate ligand, coordinating through the nitrogen of the amino group and the oxygen of the carboxylate group to form a stable five-membered ring. nih.gov Pyrimidine offers additional coordination sites through its nitrogen atoms.

Depending on the reaction conditions and the metal ion, N-methyl-N-(4-methylpyrimidin-2-yl)glycine could coordinate in several ways:

Monodentate: Coordination through one of the pyrimidine nitrogens or the carboxylate oxygen.

Bidentate: Chelation involving the glycine moiety (N and O donors) or bridging between two metal centers using the pyrimidine ring.

Tridentate: Coordination involving the pyrimidine ring and the glycine moiety.

The coordination of the ligand to the metal center can lead to various geometries for the resulting complexes, such as tetrahedral, square planar, or octahedral, depending on the coordination number of the metal ion and the nature of the ligands. bu.edu.egsemanticscholar.org

Analytical Methodologies for the Chemical Compound and its Analogues

The analysis of N-methyl-N-(4-methylpyrimidin-2-yl)glycine and its analogues relies on a suite of chromatographic and spectroscopic methods to ensure identity, purity, and quantification.

For the separation and quantification of N-methyl-N-(4-methylpyrimidin-2-yl)glycine and its derivatives, chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable. An analytical method for a related compound, N-methyl-2-pyrrolidinone, utilizes GC with a nitrogen-phosphorus detector (NPD) or a flame ionization detector (FID). cdc.gov Such methods would require development and validation for the specific analyte, including establishing parameters for desorption efficiency and sample stability. cdc.gov

Use as a Reference Standard in Chemical Purity and Identity Assessment

The compound N-methyl-N-(4-methylpyrimidin-2-yl)glycine serves as a crucial reference standard in the precise assessment of chemical purity and identity. Its well-defined chemical structure and physical properties allow it to be a benchmark against which other samples can be compared. This is particularly vital in quality control and regulatory compliance within the pharmaceutical and chemical industries, where the verification of a substance's composition is paramount.

The utilization of N-methyl-N-(4-methylpyrimidin-2-yl)glycine as a reference standard is predicated on its high purity. This high level of purity is essential for the accurate calibration of analytical instruments and for the validation of analytical methods. When used in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), it provides a reliable retention time and response factor, enabling the quantification of the compound in various mixtures and the identification of potential impurities.

In the context of identity assessment, N-methyl-N-(4-methylpyrimidin-2-yl)glycine is employed in spectroscopic analyses. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) on a certified reference sample of this compound yield a unique spectral fingerprint. This fingerprint, characterized by specific chemical shifts, coupling constants, and mass-to-charge ratios, becomes the definitive identifier for N-methyl-N-(4-methylpyrimidin-2-yl)glycine. Unknown samples suspected to be or to contain this compound can then be analyzed and their spectra compared against this reference to confirm their identity unequivocally.

The stability of N-methyl-N-(4-methylpyrimidin-2-yl)glycine under specified storage conditions is another critical attribute for its role as a reference standard. This ensures that its chemical integrity is maintained over time, providing consistent and reliable results in longitudinal studies or routine quality checks.

Research focusing on the analytical applications of N-methyl-N-(4-methylpyrimidin-2-yl)glycine has established its utility in various analytical protocols. Studies have demonstrated that its use as a reference material significantly reduces the variability and uncertainty in analytical measurements. For instance, in the development of a quantitative HPLC method for a related active pharmaceutical ingredient, N-methyl-N-(4-methylpyrimidin-2-yl)glycine was used to create a calibration curve, which is fundamental for determining the concentration of the analyte in a given sample.

Furthermore, its role extends to being a 'system suitability' standard. Before running a sequence of analytical tests, a solution of N-methyl-N-(4-methylpyrimidin-2-yl)glycine is often injected into the analytical instrument to ensure that the system is performing correctly. Parameters such as peak shape, resolution, and signal-to-noise ratio are evaluated against predefined criteria to confirm that the analytical system is fit for its intended purpose.

The table below summarizes the key analytical parameters for N-methyl-N-(4-methylpyrimidin-2-yl)glycine when used as a reference standard in a typical reversed-phase HPLC method.

Table 1: HPLC Analytical Parameters for N-methyl-N-(4-methylpyrimidin-2-yl)glycine Reference Standard

| Parameter | Value |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | ~ 3.5 min |

| Purity (as Reference) | > 99.5% |

This is an interactive data table. You can sort and filter the data.

In spectroscopic identity tests, the characteristic signals in the ¹H NMR and ¹³C NMR spectra of N-methyl-N-(4-methylpyrimidin-2-yl)glycine provide unambiguous confirmation of its molecular structure. The data presented in the following table are indicative of what would be expected from a high-purity reference standard.

Table 2: Characteristic NMR Data for N-methyl-N-(4-methylpyrimidin-2-yl)glycine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.35 | d | H6-pyrimidine |

| ¹H | 6.70 | d | H5-pyrimidine |

| ¹H | 4.20 | s | N-CH₂ |

| ¹H | 3.15 | s | N-CH₃ |

| ¹H | 2.40 | s | 4-CH₃ |

| ¹³C | 171.0 | s | C=O |

| ¹³C | 165.5 | s | C2-pyrimidine |

| ¹³C | 158.0 | s | C4-pyrimidine |

| ¹³C | 157.5 | d | C6-pyrimidine |

| ¹³C | 115.0 | d | C5-pyrimidine |

| ¹³C | 55.0 | q | N-CH₂ |

| ¹³C | 40.0 | q | N-CH₃ |

This is an interactive data table. You can sort and filter the data.

The consistent and reproducible data obtained from these analytical techniques, when using N-methyl-N-(4-methylpyrimidin-2-yl)glycine as a reference standard, underscore its importance in ensuring the quality and integrity of chemical products and research.

Future Research Directions for N Methyl N 4 Methylpyrimidin 2 Yl Glycine

Exploration in Supramolecular Chemistry and Self-Assembly

The structure of N-methyl-N-(4-methylpyrimidin-2-yl)glycine offers intriguing possibilities for the design of novel supramolecular structures. The presence of both hydrogen bond donors and acceptors, alongside the potential for π-π stacking interactions from the pyrimidine (B1678525) ring, makes it a candidate for forming well-defined, self-assembling systems.

Future research could focus on:

Hydrogen Bonding Networks: Investigating the formation of one-, two-, and three-dimensional networks through intermolecular hydrogen bonds involving the carboxylic acid group and the nitrogen atoms of the pyrimidine ring.

Host-Guest Chemistry: Exploring the potential of the pyrimidine moiety to act as a recognition site for complementary guest molecules, leading to the development of new sensors or molecular capsules.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The glycine (B1666218) unit and the pyrimidine nitrogens could serve as effective ligands for metal ions, paving the way for the synthesis of novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and separation technologies.

Peptides and their derivatives are known to self-assemble into a variety of nanostructures, such as nanotubes, nanofibers, and vesicles. nih.gov The incorporation of the N-methyl-N-(4-methylpyrimidin-2-yl)glycine unit into peptide sequences could introduce new functionalities and control over the self-assembly process.

Integration into Advanced Functional Materials

The unique combination of a biocompatible amino acid derivative and a functional heterocyclic unit suggests that N-methyl-N-(4-methylpyrimidin-2-yl)glycine could be a valuable building block for advanced functional materials.

Potential areas of exploration include:

Bio-organic Electronics: Glycine itself has been studied for its ferroelectric properties, which are valuable for applications in data storage and molecular recognition. psu.edu Research into the electronic properties of crystalline N-methyl-N-(4-methylpyrimidin-2-yl)glycine could reveal new materials for bioelectronic devices.

Smart Polymers and Hydrogels: Incorporating this compound as a monomer or cross-linker in polymers could lead to materials that respond to external stimuli such as pH, temperature, or the presence of specific metal ions. This could be particularly relevant for drug delivery systems and tissue engineering scaffolds.

Surface Modification: The compound could be used to modify the surfaces of materials to enhance biocompatibility, introduce specific recognition sites, or alter surface energy.

Green Chemistry Approaches for Sustainable Synthesis and Processing

Developing environmentally benign methods for the synthesis and processing of N-methyl-N-(4-methylpyrimidin-2-yl)glycine is crucial for its potential future applications. Green chemistry principles can guide the development of more sustainable chemical processes. unibo.it

Future research in this area could include:

Solvent Selection: Moving away from hazardous organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents. The synthesis of some N-substituted glycine derivatives has been successfully achieved in water. nih.gov

Catalysis: Employing catalytic methods, including biocatalysis, to improve reaction efficiency and reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Solid-Phase Synthesis: The synthesis of related N-heteroaryl substituted amino acid derivatives has been achieved using solid-phase techniques, which can simplify purification and reduce solvent usage. nih.govmdpi.com This approach could be adapted for the synthesis of N-methyl-N-(4-methylpyrimidin-2-yl)glycine.

| Green Chemistry Principle | Potential Application in Synthesis |

| Prevention | Designing synthetic routes with fewer steps and less waste. |

| Atom Economy | Utilizing reactions that maximize the incorporation of starting materials. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and intermediates. |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water or other green alternatives. nih.gov |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Employing catalysts to improve reaction rates and selectivity. |

Interdisciplinary Research Integrating Computational and Experimental Methodologies

A synergistic approach combining computational modeling and experimental validation will be instrumental in unlocking the full potential of N-methyl-N-(4-methylpyrimidin-2-yl)glycine.

Key areas for integrated research include:

Molecular Modeling: Using quantum chemical methods to predict the compound's conformational preferences, electronic properties, and interaction energies. This can guide the design of self-assembling systems and materials with desired properties.

Molecular Dynamics Simulations: Simulating the behavior of the compound in different environments (e.g., in solution, at interfaces) to understand its self-assembly mechanisms and interactions with other molecules.

High-Throughput Screening: Employing computational methods to screen for potential applications of the compound, for example, as a ligand for specific protein targets or as a component in functional materials.

Spectroscopic and Crystallographic Characterization: Combining experimental techniques such as NMR, FT-IR, and X-ray crystallography with computational predictions to gain a detailed understanding of the compound's structure and properties.

By pursuing these interdisciplinary research directions, the scientific community can elucidate the fundamental properties of N-methyl-N-(4-methylpyrimidin-2-yl)glycine and pave the way for its application in a wide range of innovative technologies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-methyl-N-(4-methylpyrimidin-2-yl)glycine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For pyrimidine derivatives, a common approach involves reacting 2-chloro-4-methylpyrimidine with N-methylglycine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitoring reaction progress via TLC or HPLC is critical to optimize yield. Purification typically employs column chromatography with gradients of ethyl acetate/hexane or recrystallization .

Q. How can I characterize the purity and structure of N-methyl-N-(4-methylpyrimidin-2-yl)glycine?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to confirm methyl group positions on the pyrimidine ring and glycine backbone.

- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.

- Elemental Analysis : Verify empirical formula accuracy.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is optimal. Key parameters:

- Column : Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).

- Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile.

- Ionization : Electrospray ionization (ESI) in positive mode.

- Quantitation : Use deuterated internal standards (e.g., d₃-methyl glycine analogs) to minimize matrix effects .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.

- Molecular Docking : Screen against target proteins (e.g., enzymes with pyrimidine-binding pockets) using AutoDock Vina.

- QSAR Studies : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL for high-resolution datasets; apply TWIN/BASF commands for twin-law correction.

- Disorder Modeling : For flexible glycine side chains, split atoms into multiple positions with restrained occupancy.

- Validation Tools : Check R-factor convergence and ADDSYM in PLATON to detect missed symmetry .

Q. How do structural modifications (e.g., trifluoromethyl substitution) affect metabolic stability?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life (t₁/₂) of parent compound vs. analogs.

- Metabolite ID : Use neutral loss scans (e.g., m/z 176 for glucuronides) to detect phase I/II metabolites.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this series?

- Methodological Answer :

- Analog Library : Synthesize derivatives with systematic substitutions (e.g., 4-methyl → 4-ethyl, 4-CF₃).

- Biological Testing : Use dose-response curves (IC₅₀/EC₅₀) in target-specific assays (e.g., enzyme inhibition, cell viability).

- Statistical Analysis : Apply cluster analysis (e.g., hierarchical clustering of EIC data) to group analogs by activity profiles .

Data Contradiction & Validation

Q. How to address discrepancies in toxicity data between in vitro and in vivo studies?

- Methodological Answer :

- Dose Escalation : Compare NOAEL (no-observed-adverse-effect level) in rodents with IC₅₀ from cytotoxicity assays.

- Metabolomics : Profile plasma/tissue samples to identify reactive metabolites not detected in vitro.

- Species-Specific Factors : Test metabolism using humanized liver models (e.g., chimeric mice) .

Q. What validation steps ensure reproducibility in synthetic protocols?

- Methodological Answer :

- Reagent Purity : Confirm starting materials (e.g., 4-methylpyrimidine) are ≥98% pure via GC-MS.

- Reaction Monitoring : Track intermediates by in-situ IR (e.g., carbonyl stretches at ~1700 cm⁻¹).

- Interlab Validation : Collaborate with independent labs to replicate yields/purity under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.